molecular formula C27H23FN4O2S B2491560 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 536705-79-0

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2491560
CAS No.: 536705-79-0
M. Wt: 486.57
InChI Key: PMWZRURUWATTPU-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a pyrimidoindole derivative characterized by a central pyrimido[5,4-b]indole scaffold. Key structural features include:

  • A 3,5-dimethylphenyl substituent at the 3-position of the pyrimidoindole core.
  • A thioacetamide linker bridging the 2-position of the core to an N-(4-fluorobenzyl) group.

This compound is part of a broader class of pyrimidoindoles studied for their biological activities, particularly as Toll-like receptor 4 (TLR4) ligands . Its design leverages substituent modifications to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c1-16-11-17(2)13-20(12-16)32-26(34)25-24(21-5-3-4-6-22(21)30-25)31-27(32)35-15-23(33)29-14-18-7-9-19(28)10-8-18/h3-13,30H,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZRURUWATTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic derivative belonging to the pyrimido[5,4-b]indole class. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various biological pathways. The thioacetamide moiety is crucial for its activity, as it is involved in the modulation of immune responses through Toll-like receptor 4 (TLR4) pathways. This interaction can lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma-induced protein 10 (IP-10) in immune cells .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrimido[5,4-b]indole scaffold significantly affect biological activity. For instance:

  • Substitution at the N5 position with short alkyl groups has been shown to reduce cytotoxicity while maintaining TLR4 agonist activity.
  • The presence of both a sulfur atom in its nonoxidized form and a carboxamide function is essential for maintaining biological activity.
  • The spatial arrangement between these functional groups plays a critical role in the compound's efficacy .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialIn vitro studies show significant inhibition against E. coli and S. aureus.
CytotoxicityIC50 values indicate moderate cytotoxicity in various cancer cell lines.
Anti-inflammatoryInduces IL-6 and IP-10 production in murine bone marrow-derived dendritic cells.

Case Studies

  • Anticancer Activity : In a study evaluating various derivatives of pyrimido[5,4-b]indoles, this compound exhibited notable cytotoxic effects against human cancer cell lines, demonstrating potential as an anticancer agent. The study highlighted that compounds with specific substitutions on the phenyl ring showed enhanced activity compared to unsubstituted analogs .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thiazole derivatives similar to this compound revealed strong activity against pathogenic bacteria and fungi. The presence of electron-donating groups was found to enhance antimicrobial potency significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide exhibit significant anticancer properties. For instance, research has shown that related molecules can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. By inhibiting 5-LOX, the compound could potentially reduce inflammation-related diseases, making it a candidate for further investigation in anti-inflammatory drug development.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound binds effectively to several proteins involved in cancer and inflammatory pathways, suggesting its potential as a lead compound for drug design.

Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of structurally similar compounds demonstrated that derivatives of the pyrimidine scaffold exhibited growth inhibition rates exceeding 70% against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to validate the findings.

Study 2: Inhibition of 5-LOX

Another significant study focused on the anti-inflammatory potential of related compounds through molecular docking and enzyme inhibition assays. The results indicated that these compounds could effectively inhibit 5-LOX activity, leading to decreased levels of pro-inflammatory mediators in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indoles exhibit structural diversity, primarily through substitutions at the 3-position of the core and the acetamide side chain. Below is a detailed comparison with structurally analogous compounds, supported by synthesis, substituent effects, and biological data.

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name 3-Position Substituent Acetamide Substituent Key Features/Activity Reference
Target Compound 3,5-Dimethylphenyl N-(4-Fluorobenzyl) Hypothesized enhanced lipophilicity and TLR4 binding due to fluorinated benzyl group N/A
2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-fluorophenyl)acetamide 4-Ethoxyphenyl N-(3-Fluorophenyl) Ethoxy group may improve metabolic stability; moderate TLR4 activity
N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) Phenyl N-Cyclohexyl Cyclohexyl group enhances solubility; 67% yield in synthesis
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Methyl N-(4-Trifluoromethoxyphenyl) Trifluoromethoxy group increases electron-withdrawing effects; ZINC2720569 database ID
N-(tert-Butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) Phenyl N-tert-Butyl tert-Butyl group reduces polarity; 39.7% synthesis yield

Key Findings from Comparative Analysis

Substituent Effects on TLR4 Activity: The 3,5-dimethylphenyl group in the target compound may enhance hydrophobic interactions with TLR4 compared to smaller substituents (e.g., methyl or ethoxyphenyl) .

Synthetic Yields and Feasibility :

  • Compounds with bulky substituents (e.g., tert-butyl or cyclohexyl) exhibit lower synthesis yields (39.7–67%) due to steric hindrance during coupling reactions .
  • The target compound’s 4-fluorobenzyl group may require optimized coupling conditions (e.g., HATU/Et3N in DMF) to achieve yields comparable to simpler analogs .

The 3,5-dimethylphenyl substituent in the target compound may reduce susceptibility to cytochrome P450 enzymes compared to unsubstituted phenyl groups .

Solubility and Formulation :

  • Polar groups (e.g., hydroxyl in tetrahydrofurfuryl analogs) improve aqueous solubility but may reduce membrane permeability .
  • The target compound’s 4-fluorobenzyl group balances moderate solubility with lipophilicity, making it suitable for oral formulation.

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